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molecular formula C4H16O4Si4 B7802691 2,4,6,8-Tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

2,4,6,8-Tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

Cat. No. B7802691
M. Wt: 240.51 g/mol
InChI Key: BQYPERTZJDZBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04920184

Procedure details

Allyl glycidyl ether (57.1 g, 0.5 moles) was added to a 250 mL 3-neck flask, equipped with a stirrer, dropping funnel, internal thermometer and condenser, and heated to 100° C. After the addition of 1 mL of a 1 weight percent solution of hexachloroplatinic acid in diethylene glycol dimethyl ether, 24.0 g (0.1 moles) of 2,4,6,8-tetramethylcyclotetrasiloxane were added very rapidly with vigorous stirring, the internal temperature rising to 195° C. After the addition of 2,4,6,8-tetramethylcyclotetrasiloxane, stirring was continued until the temperature of the reaction product had dropped to 130° C. Unreacted portions of the allyl glycidyl ether and 2,4,6,8-tetramethylcyclotetrasiloxane were removed by stirring the reaction mixture at 60°-70° C. at a vacuum of 0.1 hPa, produced by an oil pump. The slightly yellowish crude product (77.8%), nD20 : 1.4633, was subjected to a fractional vacuum distillation using a packed column. The compound (21) distilled at about 335° C. and 1 hPa as a clear, viscous liquid, the greater portion polymerizing. nD20 : 1,4668.
Quantity
57.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
24 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][CH2:6][CH:7]=[CH2:8])[CH:2]1[O:4][CH2:3]1.[CH3:9][SiH:10]1[O:17][SiH:16]([CH3:18])[O:15][SiH:14]([CH3:19])[O:13][SiH:12]([CH3:20])[O:11]1>COCCOCCOC.[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[O:4]1[CH2:3][CH:2]1[CH2:1][O:5][CH2:6][CH2:7][CH2:8][Si:16]1([CH3:18])[O:17][Si:10]([CH2:8][CH2:7][CH2:6][O:5][CH2:1][CH:2]2[O:4][CH2:3]2)([CH3:9])[O:11][Si:12]([CH2:8][CH2:7][CH2:6][O:5][CH2:1][CH:2]2[O:4][CH2:3]2)([CH3:20])[O:13][Si:14]([CH2:8][CH2:7][CH2:6][O:5][CH2:1][CH:2]2[O:4][CH2:3]2)([CH3:19])[O:15]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
57.1 g
Type
reactant
Smiles
C(C1CO1)OCC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[SiH]1O[SiH](O[SiH](O[SiH](O1)C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)OCC=C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[SiH]1O[SiH](O[SiH](O[SiH](O1)C)C)C
Step Five
Name
Quantity
24 g
Type
reactant
Smiles
C[SiH]1O[SiH](O[SiH](O[SiH](O1)C)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOCCOC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
ADDITION
Type
ADDITION
Details
were added very rapidly with vigorous stirring
CUSTOM
Type
CUSTOM
Details
rising to 195° C
ADDITION
Type
ADDITION
Details
had dropped to 130° C
CUSTOM
Type
CUSTOM
Details
were removed
STIRRING
Type
STIRRING
Details
by stirring the reaction mixture at 60°-70° C. at a vacuum of 0.1 hPa
CUSTOM
Type
CUSTOM
Details
produced by an oil pump
DISTILLATION
Type
DISTILLATION
Details
The slightly yellowish crude product (77.8%), nD20 : 1.4633, was subjected to a fractional vacuum distillation
DISTILLATION
Type
DISTILLATION
Details
The compound (21) distilled at about 335° C.
CUSTOM
Type
CUSTOM
Details
1 hPa as a clear, viscous liquid, the greater portion polymerizing

Outcomes

Product
Name
Type
Smiles
O1C(COCCC[Si]2(O[Si](O[Si](O[Si](O2)(C)CCCOCC2CO2)(C)CCCOCC2CO2)(C)CCCOCC2CO2)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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